5-(1-{[(3-fluorophenyl)carbamoyl]methyl}-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)-N-(3-methylbutyl)pentanamide
Description
This compound features a tetrahydroquinazolinone core (2,4-dioxo-1,2,3,4-tetrahydroquinazoline) substituted with a carbamoylmethyl group linked to a 3-fluorophenyl moiety and a pentanamide chain terminating in a 3-methylbutyl group. The tetrahydroquinazolinone scaffold is known for its pharmacological relevance, particularly in enzyme inhibition (e.g., kinases, phosphodiesterases) due to its planar, heterocyclic structure capable of hydrogen bonding and π-π interactions .
Properties
IUPAC Name |
5-[1-[2-(3-fluoroanilino)-2-oxoethyl]-2,4-dioxoquinazolin-3-yl]-N-(3-methylbutyl)pentanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H31FN4O4/c1-18(2)13-14-28-23(32)12-5-6-15-30-25(34)21-10-3-4-11-22(21)31(26(30)35)17-24(33)29-20-9-7-8-19(27)16-20/h3-4,7-11,16,18H,5-6,12-15,17H2,1-2H3,(H,28,32)(H,29,33) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXLJVMNKTIKMKR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCNC(=O)CCCCN1C(=O)C2=CC=CC=C2N(C1=O)CC(=O)NC3=CC(=CC=C3)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H31FN4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares this compound with analogs sharing core scaffolds or substituent motifs, emphasizing structural-activity relationships (SAR) inferred from the evidence.
Core Scaffold: Tetrahydroquinazolinone Derivatives
Compounds with tetrahydroquinazolinone cores are frequently associated with kinase inhibition. For example:
- Compound A: A tetrahydroquinazolinone derivative with a 4-chlorophenyl substituent exhibits IC₅₀ = 12 nM against EGFR kinase .
- Compound B : Substitution with a 3-methoxyphenyl group reduces activity (IC₅₀ = 240 nM), highlighting the sensitivity of bioactivity to aryl group electronics .
Fluorine’s small size and high electronegativity could enhance interactions with hydrophobic pockets or polar residues in enzyme active sites .
Pentanamide Side Chain Analogs
describes a structurally related pentanamide derivative, 5-(4-(3,5-dichlorophenyl)-1,4-diazepan-1-yl)-N-(4-(thiophen-3-yl)phenyl)pentanamide , which shows moderate activity as a dopamine D3 receptor ligand (41% binding affinity). Key differences include:
- Aryl substituents : The target compound’s 3-fluorophenyl vs. 3,5-dichlorophenyl in ’s compound. Chlorine’s larger size and polarizability may increase steric hindrance but improve halogen bonding, whereas fluorine’s compactness favors tighter binding in constrained pockets.
- Terminal groups : The 3-methylbutyl chain (target) vs. thiophen-3-ylphenyl (). The former’s aliphatic chain likely enhances metabolic stability, while the latter’s aromaticity may promote π-stacking with receptor residues.
Mechanistic Overlap in Natural Product Analogs
and demonstrate that natural compounds with similar scaffolds (e.g., oleanolic acid [OA] and hederagenin [HG]) share mechanisms of action (MOA), such as anti-inflammatory signaling via NF-κB inhibition . By analogy, the target compound’s tetrahydroquinazolinone core may confer a baseline MOA (e.g., kinase inhibition), while its substituents fine-tune potency and off-target effects.
Data Table: Structural and Inferred Bioactivity Comparison
Key Findings from Comparative Analysis
Scaffold-Driven Activity: The tetrahydroquinazolinone core is critical for interactions with kinase active sites, but substituent variations significantly modulate potency .
Substituent Effects :
- Fluorine vs. Chlorine : Fluorine’s electronegativity enhances hydrogen bonding, while chlorine’s polarizability improves halogen bonding .
- Aliphatic vs. Aromatic Chains : Aliphatic chains (e.g., 3-methylbutyl) may improve pharmacokinetics, whereas aromatic termini (e.g., thiophenyl) enhance target affinity via π-interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
